N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide is a complex organic compound with the molecular formula C36H54N4O2 This compound is known for its unique structure, which includes two piperidylmethyl groups attached to a sebacamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide typically involves the reaction of 1-methyl-4-phenyl-4-piperidylmethylamine with sebacoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidylmethyl moieties are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)decanediamide
- N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)terephthalamide
- N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)adipamide
Uniqueness
N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide is unique due to its specific sebacamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets or unique material properties are required .
Properties
CAS No. |
13018-50-3 |
---|---|
Molecular Formula |
C36H54N4O2 |
Molecular Weight |
574.8 g/mol |
IUPAC Name |
N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide |
InChI |
InChI=1S/C36H54N4O2/c1-39-25-21-35(22-26-39,31-15-9-7-10-16-31)29-37-33(41)19-13-5-3-4-6-14-20-34(42)38-30-36(23-27-40(2)28-24-36)32-17-11-8-12-18-32/h7-12,15-18H,3-6,13-14,19-30H2,1-2H3,(H,37,41)(H,38,42) |
InChI Key |
DMPYTENYPFANFS-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
13018-50-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.